chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane
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Overview
Description
Chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane is an organometallic compound known for its unique structure and valuable applications in catalysis. This compound features a gold(I) center coordinated with a phosphane ligand, which contributes to its stability and reactivity .
Mechanism of Action
Target of Action
It is known that gold compounds often target proteins or enzymes involved in inflammatory processes .
Mode of Action
It’s known that gold compounds can interact with biological targets through the formation of coordinate covalent bonds .
Biochemical Pathways
The compound is used as a catalyst in various reactions, including the Suzuki-Miyaura coupling and other cross-coupling reactions . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals .
Pharmacokinetics
It’s known that the pharmacokinetics of gold compounds can be influenced by their chemical structure, formulation, and route of administration .
Result of Action
The compound acts as a catalyst, facilitating various chemical reactions without being consumed in the process . It’s particularly adept at achieving a variety of Suzuki-Miyaura couplings among other cross-coupling reactions .
Action Environment
The efficacy and stability of Chloro(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)gold(I) can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, it can generate active palladium species at room temperature with weak phosphate or carbonate bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane typically involves the reaction of gold(I) chloride with the corresponding phosphane ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to achieve high yields and purity. The compound is often produced in solid form and requires careful handling due to its sensitivity to air and moisture .
Chemical Reactions Analysis
Types of Reactions
Chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane undergoes various types of reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.
Reduction: The compound can be reduced back to gold(I) from gold(III).
Substitution: The phosphane ligand can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of other phosphane ligands or halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of gold(III) complexes, while substitution reactions can yield various gold(I) phosphane complexes .
Scientific Research Applications
Chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane has several scientific research applications, including:
Catalysis: It is widely used as a catalyst in organic synthesis, particularly in reactions involving the activation of C-H bonds and the formation of carbon-carbon bonds
Material Science: The compound is used in the synthesis of advanced materials due to its ability to promote selective and efficient chemical transformations
Pharmaceuticals: It plays a role in the development of new drugs by facilitating the synthesis of complex molecules
Comparison with Similar Compounds
Similar Compounds
Chloro[2-dicyclohexyl(2’,4’,6’-trisopropylbiphenyl)phosphine]gold(I): Similar in structure but with different substituents on the biphenyl ring.
Chloro[2-dicyclohexyl(2’,6’-dimethoxybiphenyl)phosphine]gold(I): Another closely related compound with slight variations in the ligand structure.
Uniqueness
Chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane is unique due to its specific ligand structure, which provides a balance of steric and electronic effects. This balance enhances its stability and reactivity, making it a valuable tool in synthetic chemistry .
Properties
CAS No. |
854045-95-7 |
---|---|
Molecular Formula |
C26H36AuClO2P+ |
Molecular Weight |
644.0 g/mol |
IUPAC Name |
chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphanium |
InChI |
InChI=1S/C26H35O2P.Au.ClH/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;;/h9-11,16-21H,3-8,12-15H2,1-2H3;;1H/q;+1; |
InChI Key |
PPKGSOIFMDZUMX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.Cl[Au] |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.Cl[Au] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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